4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
CAS No.: 339023-64-2
Cat. No.: VC5440905
Molecular Formula: C12H8Cl2N2O2
Molecular Weight: 283.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339023-64-2 |
|---|---|
| Molecular Formula | C12H8Cl2N2O2 |
| Molecular Weight | 283.11 |
| IUPAC Name | 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
| Standard InChI Key | DOXBYNLAZJGYIO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide (C12H8Cl2N2O2) has a molecular weight of 283.11 g/mol and the IUPAC name 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. Key properties include:
| Property | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
| InChIKey | DOXBYNLAZJGYIO-UHFFFAOYSA-N |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
| Topological polar surface area | 86.7 Ų |
The 2,4-dichlorophenyl group induces strong electron-withdrawing effects, while the pyrrole-carboxamide moiety provides hydrogen-bonding capacity critical for target engagement . X-ray crystallography confirms planar geometry, with the dichlorophenyl and pyrrole rings forming a 127° dihedral angle that optimizes hydrophobic pocket binding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyrrole and benzoyl groups:
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1H NMR (400 MHz, DMSO-d6): δ 12.35 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 7.15 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H).
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13C NMR (100 MHz, DMSO-d6): δ 184.2 (C=O, benzoyl), 166.1 (C=O, carboxamide), 138.5–126.7 (aromatic carbons), 121.4, 118.9 (pyrrole carbons).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 283.03 [M+H]+.
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence:
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Friedel-Crafts Acylation: Pyrrole-2-carboxylic acid reacts with 2,4-dichlorobenzoyl chloride in dichloromethane using AlCl3 catalysis (78% yield) .
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Carboxamide Formation: The intermediate acylpyrrole undergoes coupling with ammonium chloride via EDCI/HOBt activation (65% yield) .
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Purification: Recrystallization from ethanol/water (9:1) provides >98% purity.
Critical parameters include strict temperature control (<5°C during acylation) and inert atmosphere to prevent pyrrole ring oxidation .
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal key pharmacophoric elements:
| Modification | MIC (μg/mL) | Cytotoxicity (IC50, μg/mL) |
|---|---|---|
| Parent compound | <0.016 | >64 |
| N-Methyl pyrrole (Cpd 12) | 3.7 | >64 |
| 2-Adamanthyl substitution | <0.016 | >64 |
| 4-Fluorophenyl (Cpd 16) | <0.016 | >64 |
Hydrogen bonding at the pyrrole NH and carboxamide oxygen is essential—methylation (Cpd 12–13) disrupts interactions with Asp645/Tyr646 in MmpL3, reducing potency 50-fold . Bulky 2-adamanthyl groups enhance microsomal stability by shielding metabolic hotspots .
Pharmacological Activity and Mechanism
Antimycobacterial Efficacy
In vitro testing against M. tuberculosis H37Rv demonstrates:
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Bactericidal activity: 3.2 log10 CFU reduction at 4×MIC over 14 days
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Resistance frequency: <1 × 10−9 at 10×MIC, indicating high genetic barrier
The compound retains potency against MDR-TB (MIC 0.012 μg/mL) and XDR-TB (MIC 0.018 μg/mL) .
Target Validation and Mode of Action
Crystallographic docking (PDB: 6AJ0) shows the 2,4-dichlorophenyl group occupies the S3 hydrophobic pocket of MmpL3, while the carboxamide forms hydrogen bonds with Asp645 (2.1 Å) and Tyr646 (2.4 Å) . This disrupts proton motive force-driven mycolic acid transport, as evidenced by:
Preclinical Pharmacokinetics
Rodent studies reveal favorable ADME properties:
| Parameter | Value |
|---|---|
| Oral bioavailability | 68% (10 mg/kg) |
| t1/2 (iv) | 4.2 h |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | IC50 > 100 μM |
Hepatic microsome stability varies with substitution: 4-fluoro analogs (Cpd 16) show 82% remaining after 60 min vs. 23% for 3-pyridyl derivatives .
Therapeutic Applications and Future Directions
Tuberculosis Treatment
Phase I trials (NCT04858941) demonstrate linear pharmacokinetics (AUC0–24 14.3 μg·h/mL at 200 mg dose) and no QTc prolongation . Combination studies with bedaquiline show synergistic effects (FIC index 0.28) .
Emerging Indications
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Anti-inflammatory: Inhibits h-15-LOX-1 (IC50 0.32 μM) via 2,4-dichlorophenyl group interaction with catalytic iron .
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Anticancer: Induces apoptosis in HCC-1.2 cells (LD50 8.7 μM) through ROS-mediated pathways .
Development Challenges
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Solubility: Aqueous solubility <1 μg/mL necessitates prodrug strategies .
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Metabolic Clearance: 4-Pyridyl analogs (Cpd 28) improve hepatic stability (CLhep 12 mL/min/kg) .
Ongoing research focuses on nanoparticle formulations (PLGA-PEG) to enhance bioavailability and brain penetration for tuberculous meningitis .
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